molecular formula C13H16 B14414587 1,3-Cyclopentadiene, 5,5'-(1,3-propanediyl)bis- CAS No. 81808-03-9

1,3-Cyclopentadiene, 5,5'-(1,3-propanediyl)bis-

Cat. No.: B14414587
CAS No.: 81808-03-9
M. Wt: 172.27 g/mol
InChI Key: AQAHYZBHLXLSHA-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is an organic compound with the molecular formula C13H16. This compound is a derivative of cyclopentadiene, a colorless liquid with a strong and unpleasant odor. Cyclopentadiene is known for its role in the production of cyclopentene and its derivatives, and it is a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- can be synthesized through various methods. One common approach involves the dehydrogenation of cyclopentadiene or the monomerization of its dimer . The compound can also be obtained from the C6–C8 petroleum distillation fraction and coke oven light oil fractions .

Industrial Production Methods

In industrial settings, cyclopentadiene production is often not distinguished from dicyclopentadiene since they interconvert. Commercial dicyclopentadiene is cracked by heating to around 180°C to obtain the cyclopentadiene monomer, which is then used to synthesize 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopentadienone derivatives, while reduction reactions may produce more saturated cyclopentane derivatives .

Scientific Research Applications

1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of various products. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications. The presence of the 1,3-propanediyl group distinguishes it from other cyclopentadiene derivatives, providing unique properties and reactivity patterns .

Properties

CAS No.

81808-03-9

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

5-(3-cyclopenta-2,4-dien-1-ylpropyl)cyclopenta-1,3-diene

InChI

InChI=1S/C13H16/c1-2-7-12(6-1)10-5-11-13-8-3-4-9-13/h1-4,6-9,12-13H,5,10-11H2

InChI Key

AQAHYZBHLXLSHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)CCCC2C=CC=C2

Origin of Product

United States

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